molecular formula C7H12N2 B2550750 (1-Methylpyrrolidin-3-yl)acetonitrile CAS No. 55278-10-9

(1-Methylpyrrolidin-3-yl)acetonitrile

Cat. No.: B2550750
CAS No.: 55278-10-9
M. Wt: 124.187
InChI Key: GYVCQZSSLIKUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

(1-Methylpyrrolidin-3-yl)acetonitrile has several applications in scientific research:

Safety and Hazards

Safety data sheets suggest that exposure to “(1-Methylpyrrolidin-3-yl)acetonitrile” should be avoided and protective measures such as wearing gloves, protective clothing, and eye protection should be taken .

Future Directions

The pyrrolidine ring, a part of “(1-Methylpyrrolidin-3-yl)acetonitrile”, is a versatile scaffold for novel biologically active compounds . Therefore, it is expected that future research will continue to explore the potential of this compound and related compounds in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpyrrolidin-3-yl)acetonitrile typically involves the reaction of 1-methylpyrrolidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 1-methylpyrrolidine, followed by the addition of acetonitrile . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Methylpyrrolidin-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (1-Methylpyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function . The pyrrolidine ring can also interact with various receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methylpyrrolidin-3-yl)acetonitrile is unique due to the presence of both a methyl group and a nitrile group on the pyrrolidine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-(1-methylpyrrolidin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-9-5-3-7(6-9)2-4-8/h7H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVCQZSSLIKUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.